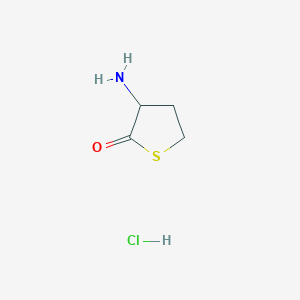

DL-Homocystein-Thiolacton-Hydrochlorid

Übersicht

Beschreibung

DL-Homocysteinethiolactone hydrochloride is a cyclic amino acid derivative known for its root-growth inhibitory activity. It is a hydrochloride salt of DL-homocysteinethiolactone, which is a thioester of homocysteine. This compound is significant in various biochemical and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

DL-Homocysteinthiolactonhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Polymeren und anderen industriellen Materialien eingesetzt.

5. Wirkmechanismus

DL-Homocysteinthiolactonhydrochlorid wirkt als Inhibitor des Enzyms Cystathionin-β-Synthase, das für die Homocysteinsynthese verantwortlich ist. Erhöhte Homocysteinthiolacton-Spiegel sind mit Herz-Kreislauf-Erkrankungen, Schlaganfällen und anderen Gesundheitszuständen assoziiert, da es mit Protein-Lysin-Seitenketten reagiert, was zu Proteinschäden und Autoimmunreaktionen führt .

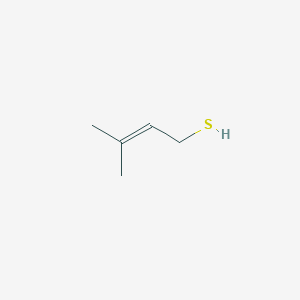

Ähnliche Verbindungen:

- DL-2-Amino-4-mercaptobuttersäure 1,4-Thiolactonhydrochlorid

- DL-Homocystein

Vergleich: DL-Homocysteinthiolactonhydrochlorid ist aufgrund seiner cyclischen Struktur und spezifischen inhibitorischen Aktivität auf Cystathionin-β-Synthase einzigartig. Während ähnliche Verbindungen wie DL-Homocystein einige biochemische Eigenschaften teilen, zeigt die Thiolactonform eine unterschiedliche Reaktivität und Anwendung sowohl in der Forschung als auch in der Industrie .

Wirkmechanismus

Target of Action

DL-Homocysteine thiolactone hydrochloride is a cysteine derivative that primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . This interaction slows coagulation and induces oxidative stress .

Mode of Action

The compound interacts with its targets by forming an activated derivative, HcyAMP . It then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Biochemical Pathways

DL-Homocysteine thiolactone hydrochloride is involved in protein-related homocysteine (Hcy) metabolism . This metabolism produces Hcy-thiolactone, N-Hcy-protein, and N epsilon-homocysteinyl-lysine (N epsilon-Hcy-Lys) . Hcy-thiolactone is generated in an error-editing reaction in protein biosynthesis when Hcy is erroneously selected in place of methionine by methionyl-tRNA synthetase .

Result of Action

The interaction of DL-Homocysteine thiolactone hydrochloride with plasma proteins leads to slowed coagulation and induced oxidative stress . It also decreases left ventricular systolic blood pressure and cardiac force, and can induce seizures in vivo .

Biochemische Analyse

Biochemical Properties

DL-Homocysteine thiolactone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized to homocysteine thiolactone by methionyl-tRNA synthetase . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

DL-Homocysteine thiolactone hydrochloride influences cell function in several ways. It has been found to exhibit root-growth inhibitory activity . It also induces cell death and features of apoptosis including increased phosphotidylserine exposure on the membrane surface, increased apoptotic cells with hypoploid DNA contents, and internucleosomal DNA fragmentation .

Dosage Effects in Animal Models

The effects of DL-Homocysteine thiolactone hydrochloride vary with different dosages in animal models. It has been found to induce epileptic seizures in rodents The grade of seizures is dose-dependent

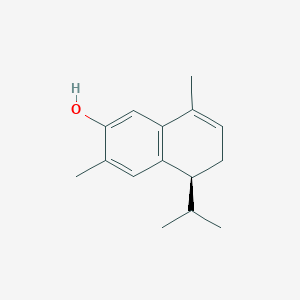

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DL-Homocysteinthiolactonhydrochlorid umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: 2-Methyl-4-chlorbutyrylchlorid wird als Rohstoff verwendet.

Zwischenprodukt-Herstellung: Der Rohstoff wird destilliert, um ein Zwischenprodukt herzustellen.

Reaktion mit Iod und Ammoniakwasser: Das Zwischenprodukt wird mit Iod und Ammoniakwasser gemischt, um die Reaktion durchzuführen.

Um-kristallisation und Reinigung: Das Reaktionsprodukt wird um-kristallisiert und gereinigt, um DL-Homocysteinthiolactonhydrochlorid zu erhalten.

Industrielle Produktionsmethoden: Ein kontinuierliches Produktionsverfahren beinhaltet:

Rohstoff: DL-Methionin wird als Ausgangsmaterial verwendet.

Reaktion im Mikrokanalreaktor: Schwefelsäure wird in einen Flüssig-Flüssig-Phasen-Mikrokanalreaktor eingeführt, um DL-Homocystein zu erzeugen.

Elektrolytische Reduktion: Die Reaktionsflüssigkeit, die DL-Homocystein und Salzsäure enthält, wird in eine Kathodenkammer einer Elektrolysezelle zur Reduktion eingeführt.

Dehydratisierungs-Kondensation: Verunreinigungen werden entfernt und das Produkt wird dehydriert, um DL-Homocysteinthiolactonhydrochlorid zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: DL-Homocysteinthiolactonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Es kann reduziert werden, um Thiole zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Alkohole werden häufig verwendet.

Hauptprodukte:

Oxidation: Disulfide.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

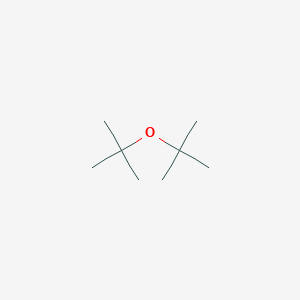

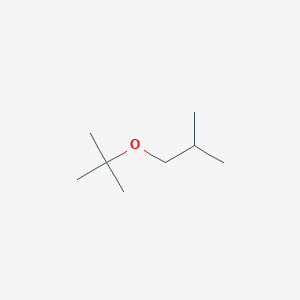

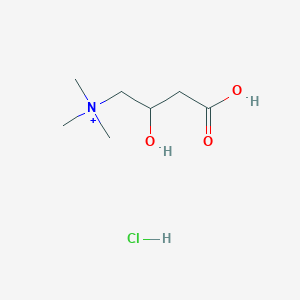

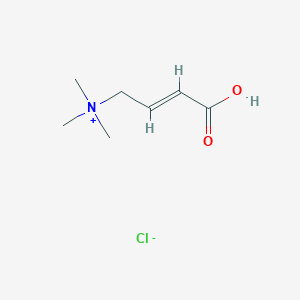

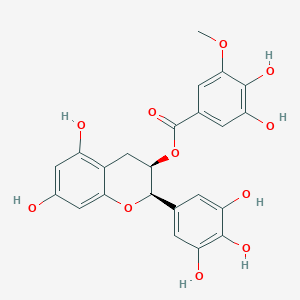

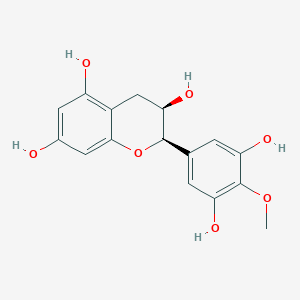

Vergleich Mit ähnlichen Verbindungen

- DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride

- DL-Homocysteine

Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .

Eigenschaften

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

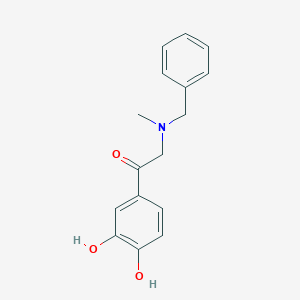

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.